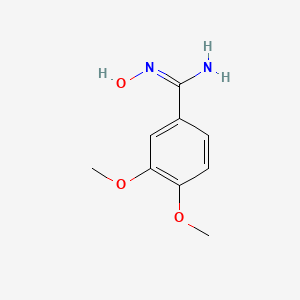
6-Bromo-N-cyclobutylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-N-cyclobutylpyridin-2-amine is a chemical compound that belongs to the class of brominated pyridines It is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and a cyclobutyl group attached to the nitrogen atom at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-cyclobutylpyridin-2-amine typically involves the bromination of a pyridine derivative followed by the introduction of the cyclobutyl group. One common method is the bromination of 2-aminopyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile. The resulting 6-bromo-2-aminopyridine is then reacted with cyclobutylamine under suitable conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-N-cyclobutylpyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
6-Bromo-N-cyclobutylpyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Bromo-N-cyclobutylpyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and the cyclobutyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-N-cyclohexylpyridin-2-amine: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.
6-Bromo-2-pyridinecarboxaldehyde: Contains an aldehyde group at the 2nd position instead of an amine group.
N-(pyridin-2-yl)amides: Structurally related compounds with different substituents on the pyridine ring.
Uniqueness
6-Bromo-N-cyclobutylpyridin-2-amine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific research applications.
Propiedades
Fórmula molecular |
C9H11BrN2 |
|---|---|
Peso molecular |
227.10 g/mol |
Nombre IUPAC |
6-bromo-N-cyclobutylpyridin-2-amine |
InChI |
InChI=1S/C9H11BrN2/c10-8-5-2-6-9(12-8)11-7-3-1-4-7/h2,5-7H,1,3-4H2,(H,11,12) |
Clave InChI |
HQIRPBQCZQIHKN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)NC2=NC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


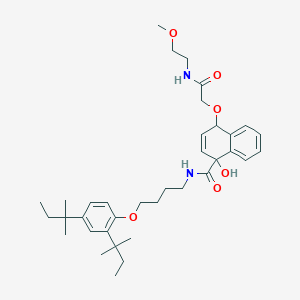
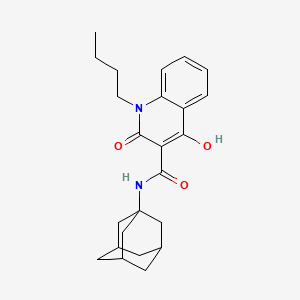
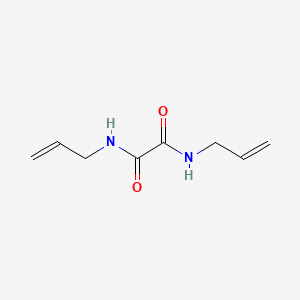
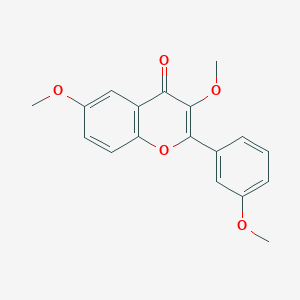


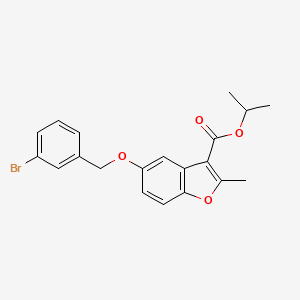
![2-(2,3-dichlorophenoxy)-N'-{(E)-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide](/img/structure/B12050767.png)

![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050773.png)
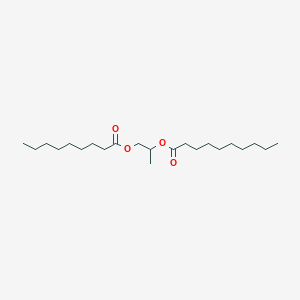
![Diethyl 3-(4-bromobenzoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B12050802.png)

